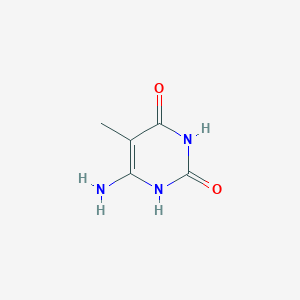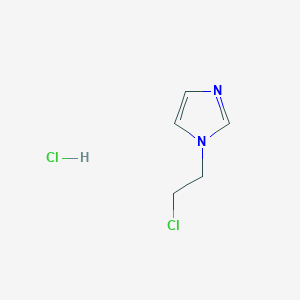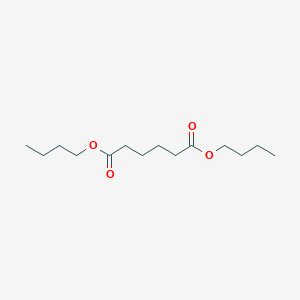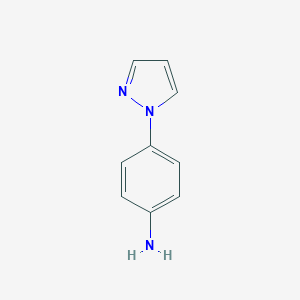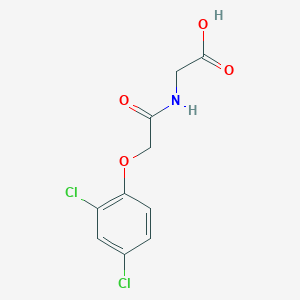
4-(1-Methylnonyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Methylnonyl)phenol, also known as 4-nonylphenol (4-NP), is a chemical compound that belongs to the family of alkylphenols. It is widely used in the production of detergents, pesticides, and other industrial products. However, due to its potential toxicity and endocrine-disrupting properties, 4-NP has become a topic of concern in recent years.
Mechanism of Action
The mechanism of action of 4-NP involves its ability to bind to estrogen receptors and mimic the effects of estrogen in the body. This can lead to a disruption of the normal hormonal balance, which can have a range of adverse effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-NP have been extensively studied. It has been shown to have a range of effects on various organs and systems in the body, including the reproductive, immune, and nervous systems. Some of the effects observed include changes in hormone levels, alterations in gene expression, and disruption of normal cellular signaling pathways.
Advantages and Limitations for Lab Experiments
The use of 4-NP in lab experiments has several advantages, including its well-defined chemical properties and the ability to mimic the effects of estrogen. However, there are also several limitations to its use, including its potential toxicity and the fact that it may not accurately represent the effects of other endocrine-disrupting compounds.
Future Directions
There are several future directions for research related to 4-NP. These include the development of more accurate and sensitive methods for detecting and measuring its presence in the environment, as well as the identification of other potential endocrine-disrupting compounds. Additionally, further research is needed to better understand the mechanisms underlying its effects on various physiological systems, as well as its potential effects on human health.
Conclusion:
In conclusion, 4-(1-Methylnonyl)phenol, or 4-NP, is a chemical compound that has become a topic of concern due to its potential toxicity and endocrine-disrupting properties. While it has been extensively studied in scientific research, there is still much to be learned about its effects on various physiological systems and its potential impact on human health. Further research in this area is needed to better understand the risks associated with this compound and to develop strategies for mitigating its potential effects on the environment and human health.
Synthesis Methods
The synthesis of 4-NP can be achieved through the reaction of nonylphenol with methanol in the presence of a catalyst such as sulfuric acid. This method is commonly used in industrial production and has been well documented in literature.
Scientific Research Applications
The use of 4-NP in scientific research has been extensive. It has been used as a model compound in various studies related to endocrine disruption, environmental pollution, and toxicity. 4-NP has been shown to exhibit estrogenic activity, which can interfere with the normal functioning of the endocrine system. This property has been extensively studied in relation to its potential effects on aquatic organisms, particularly fish.
properties
CAS RN |
17408-59-2 |
|---|---|
Product Name |
4-(1-Methylnonyl)phenol |
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
4-decan-2-ylphenol |
InChI |
InChI=1S/C16H26O/c1-3-4-5-6-7-8-9-14(2)15-10-12-16(17)13-11-15/h10-14,17H,3-9H2,1-2H3 |
InChI Key |
CIIDOZQHEPMZIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
Canonical SMILES |
CCCCCCCCC(C)C1=CC=C(C=C1)O |
Other CAS RN |
17408-59-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



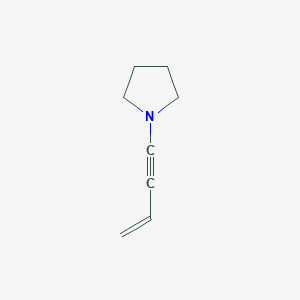

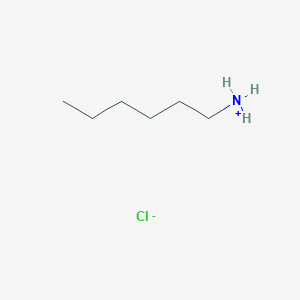


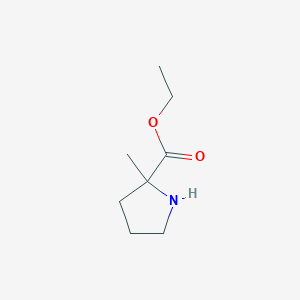
![(NZ)-N-[6-[bis(dimethylamino)methylidene]cyclohexa-2,4-dien-1-ylidene]benzenesulfonamide](/img/structure/B94497.png)
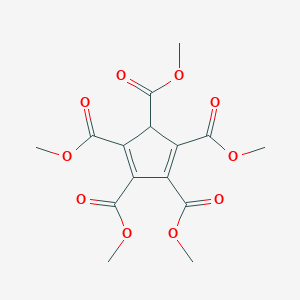
![2-[(2-Nitrophenyl)sulfanyl]aniline](/img/structure/B94501.png)
